molecular formula C21H22N2O5 B2550069 3-(2-ethoxyacetamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide CAS No. 888444-25-5

3-(2-ethoxyacetamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide

Cat. No. B2550069
CAS RN: 888444-25-5
M. Wt: 382.416
InChI Key: IRVSDNYVWKCWNR-UHFFFAOYSA-N
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Description

The compound 3-(2-ethoxyacetamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide is a derivative of benzofuran, which is a heterocyclic compound consisting of fused benzene and furan rings. Benzofuran derivatives are of significant interest due to their diverse biological activities and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of benzofuran derivatives can be achieved through various methods, including Rhodium(III)-catalyzed cascade [3 + 2] annulation processes. For instance, the synthesis of benzofuran-2(3H)-ones has been reported using a Rh(III)-catalyzed redox-neutral C-H functionalization/isomerization/lactonization of N-aryloxyacetamides with 3-(hetero)arylpropiolic acids . This method provides a regio- and stereoselective approach to synthesize benzofuran derivatives with good functional group tolerance. Although the specific synthesis of 3-(2-ethoxyacetamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of benzofuran derivatives can be analyzed using X-ray diffraction and computational methods such as density functional theory (DFT). For example, a related compound, 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, was analyzed using X-ray diffraction, indicating that it crystallizes in a triclinic system . The geometrical parameters obtained from XRD studies were in good agreement with the calculated values using DFT. These techniques could be used to determine the molecular structure of 3-(2-ethoxyacetamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide.

Chemical Reactions Analysis

The reactivity of benzofuran derivatives can be explored through various chemical reactions. The molecular electrostatic potential (MEP) surface map and potential energy surface (PES) scans can be used to investigate the chemical reactivity of these molecules . These studies can provide insights into the sites of electrophilic and nucleophilic attack, which are crucial for understanding the chemical behavior of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives, such as antioxidant activity, can be assessed using experimental tests like the DPPH free radical scavenging test . Additionally, electronic properties like HOMO and LUMO energies, as well as thermodynamic properties, can be calculated using DFT. These properties are essential for predicting the stability and reactivity of the compound.

Scientific Research Applications

Synthesis and Chemical Properties

  • Chemical Synthesis and Derivatives: The compound is involved in the synthesis of novel heterocyclic compounds with potential pharmacological activities. For example, the synthesis of related benzodifuranyl derivatives has been explored for their anti-inflammatory and analgesic properties, indicating a potential framework for the development of new therapeutic agents (Abu-Hashem, Al-Hussain, & Zaki, 2020).
  • Catalytic Applications: The compound is also relevant in catalysis, particularly in Rhodium(III)-catalyzed C–H functionalization of related N-phenoxyacetamides with alkynes, showcasing its utility in organic synthesis to achieve high selectivity in the formation of complex molecules (Liu, Shen, Zhou, & Lu, 2013).

Biological Activity

  • Neuroprotective and Antioxidant Effects: Novel derivatives of benzofuran-2-carboxamide, such as those synthesized in the study, have been investigated for their neuroprotective and antioxidant effects. Certain substitutions on the benzofuran moiety, such as -CH3 and -OH, have shown potential in protecting neuronal cells against excitotoxic damage and scavenging reactive oxygen species, suggesting applications in neurodegenerative disease research (Cho et al., 2015).
  • Anticonvulsant Activities: Related compounds, such as 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, have been studied for their anticonvulsant activities, highlighting the importance of the acetamido substituent in modulating biological activity. This suggests that modifications to the structure of 3-(2-ethoxyacetamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide could yield potent anticonvulsant agents (Choi, Stables, & Kohn, 1996).

properties

IUPAC Name

3-[(2-ethoxyacetyl)amino]-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5/c1-3-26-13-18(24)23-19-14-9-5-7-11-16(14)28-20(19)21(25)22-15-10-6-8-12-17(15)27-4-2/h5-12H,3-4,13H2,1-2H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRVSDNYVWKCWNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=CC=C3OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-ethoxyacetamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide

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